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molecular formula C8H10O B119073 3,4-Dimethylphenol CAS No. 95-65-8

3,4-Dimethylphenol

Cat. No. B119073
M. Wt: 122.16 g/mol
InChI Key: YCOXTKKNXUZSKD-UHFFFAOYSA-N
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Patent
US06346652B1

Procedure details

dimethylphenol in two steps. The phenol was alkylated at 65° C. under 2 atmospheres of isobutylene and a catalytic amount of suilfric acid. The crude trialkylphenol was oxidized directly to the biphenol with potassium chromate in hot acetic acid. The overall yield from 3,4-dimethyl phenol was ˜50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trialkylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH3:9])=[C:4](O)[CH:5]=[CH:6][CH:7]=1.C1([OH:16])C=CC=CC=1.CC(=C)C.C1(O)C(C2C(O)=CC=CC=2)=CC=CC=1.[Cr]([O-])([O-])(=O)=O.[K+].[K+]>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([OH:16])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C=CC1)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Four
Name
trialkylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[K+].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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